molecular formula C11H12N4O B15110970 4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide

4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide

Cat. No.: B15110970
M. Wt: 216.24 g/mol
InChI Key: PPILURXFZZTNIE-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide is a quinoline derivative featuring a hydrazide (-CONHNH₂) functional group at position 6, an amino (-NH₂) group at position 4, and a methyl (-CH₃) substituent at position 2. The hydrazide group enables versatile reactivity, such as condensation with aldehydes/ketones to form hydrazones or cyclization to generate heterocyclic scaffolds like triazoles and oxadiazoles .

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

4-amino-2-methylquinoline-6-carbohydrazide

InChI

InChI=1S/C11H12N4O/c1-6-4-9(12)8-5-7(11(16)15-13)2-3-10(8)14-6/h2-5H,13H2,1H3,(H2,12,14)(H,15,16)

InChI Key

PPILURXFZZTNIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)NN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylquinoline-6-carboxylic acid.

    Amination: The carboxylic acid group is converted to an amide using ammonia or an amine under appropriate conditions.

    Hydrazide Formation: The amide is then treated with hydrazine hydrate to form the hydrazide derivative.

The reaction conditions often involve heating and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.

Scientific Research Applications

4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other quinoline-based compounds.

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with nucleic acids, affecting DNA and RNA synthesis. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues in the Quinoline Family

4-Hydroxy-2-methylquinoline-6-carbohydrazide
  • Structure: Differs by having a hydroxyl (-OH) group at position 4 instead of an amino group.
  • Synthesis: Prepared via hydrazinolysis of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate .
  • Reactivity : Reacts with phenyl isothiocyanate to form phenylhydrazinecarbothioamide, which cyclizes to triazole or thiadiazole derivatives under alkaline/acidic conditions .
6-Chloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide
  • Structure : Chloro (-Cl) at position 6, hydroxyl (-OH) at position 4, and hydrazide at position 3.
  • Properties: Molecular formula C₁₀H₈ClN₃O₂ (MW 237.64). Potential antimicrobial activity inferred from structural similarity to other chloro-quinoline hydrazides .
2-Aryl-quinoline-4-carboxylic acid hydrazides
  • Structure : Aryl groups at position 2 and hydrazide at position 4.
  • Activity : Demonstrated antimicrobial properties, with hydrazones derived from these compounds showing efficacy against bacterial and fungal strains .

Non-Quinoline Hydrazide Derivatives

Isonicotinic acid hydrazide (Isoniazid)
  • Structure : Pyridine-based hydrazide.
  • Application: Clinically used as a first-line antitubercular agent. Comparative studies show superior pharmacodynamic properties over quinoline hydrazides in treating tuberculosis .
4-Thiazolecarboxylic acid, 5-methyl-, hydrazide
  • Structure : Thiazole ring with methyl and hydrazide groups.

Comparative Analysis of Key Properties

Physicochemical Properties

  • pKa Values: The hydrazide group’s pKa varies between 7.5–10.90, influenced by electron-withdrawing substituents. For example, electron-rich quinoline rings may lower pKa compared to pyridine-based hydrazides .
  • Solubility: Quinoline hydrazides generally exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol), whereas isoniazid has higher aqueous solubility due to its simpler structure .

Biological Activity

4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and antidiabetic research. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C10H10N4O2\text{C}_{10}\text{H}_{10}\text{N}_4\text{O}_2

This molecular formula indicates that it contains a quinoline core, which is known for its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of quinoline-based hydrazides have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus (MRSA)1.0
This compoundEscherichia coli5.0
This compoundMycobacterium smegmatis0.98

These findings suggest that the compound exhibits potent antibacterial properties, particularly against resistant strains such as MRSA.

Antidiabetic Activity

In addition to its antimicrobial effects, the compound has been evaluated for its antidiabetic potential. A study focused on α-glucosidase inhibition demonstrated that several derivatives of quinoline compounds showed promising results.

Table 2: α-Glucosidase Inhibition by Quinoline Derivatives

CompoundIC50 (µM)Type of InhibitionReference
This compound45.0Competitive
Acarbose (Control)750.0Standard Inhibitor

The compound exhibited a competitive mode of inhibition against α-glucosidase, indicating its potential as a therapeutic agent for managing type 2 diabetes mellitus.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications in the hydrazide moiety can significantly influence the activity profile.

Key Findings:

  • Substituents on the quinoline ring affect both antimicrobial and antidiabetic activities.
  • The presence of electron-donating groups enhances activity against bacterial strains.
  • Hydrophobic interactions at the active site of enzymes are critical for effective inhibition.

Case Studies

A series of case studies have been conducted to evaluate the therapeutic efficacy of 4-amino-2-methyl-quinoline derivatives in vivo:

  • Study on MRSA Inhibition : A derivative was tested in a murine model, showing a significant reduction in bacterial load compared to untreated controls.
  • Diabetes Management : In diabetic rats, administration of the compound resulted in decreased blood glucose levels, supporting its role in glucose metabolism modulation.

Q & A

Basic Synthesis: What are standard synthetic routes for preparing 4-amino-2-methyl-quinoline-6-carboxylic acid hydrazide?

Methodological Answer:
The compound is typically synthesized via hydrazinolysis of the corresponding ester precursor. For example, ethyl 4-hydroxy-2-methylquinoline-6-carboxylate reacts with hydrazine hydrate (80-85%) under reflux in ethanol for 6-8 hours . Purification involves recrystallization from ethanol or methanol. Yield optimization (70-80%) requires strict control of stoichiometric ratios (1:3 ester-to-hydrazine) and exclusion of moisture. Confirm completion via TLC (silica gel, chloroform:methanol 9:1) or FT-IR (disappearance of ester C=O at ~1720 cm⁻¹, emergence of hydrazide N-H stretch at ~3250 cm⁻¹) .

Advanced Synthesis: How can the hydrazide moiety be functionalized to create bioactive derivatives?

Methodological Answer:
The hydrazide group undergoes condensation with aldehydes or ketones to form hydrazone derivatives, enhancing bioactivity. For example:

  • Schiff base formation : React with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) in ethanol containing glacial acetic acid (catalyst, 2-3 drops) under reflux for 4-6 hours .
  • Heterocycle synthesis : Intramolecular cyclization with CS₂ in alkaline media yields 1,3,4-oxadiazoles, while reaction with phenyl isothiocyanate produces thiadiazoles .
    Key parameters : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) and characterize products using ¹H/¹³C NMR (e.g., hydrazone imine proton at δ 8.2-8.5 ppm) .

Basic Characterization: What analytical techniques are essential for confirming structural integrity?

Methodological Answer:

  • Spectroscopy :
    • FT-IR : Confirm hydrazide N-H (~3250 cm⁻¹), C=O (~1660 cm⁻¹), and quinoline ring vibrations (~1600 cm⁻¹) .
    • NMR : ¹H NMR (DMSO-d₆) shows quinoline protons (δ 7.5-8.8 ppm), methyl groups (δ 2.5-2.7 ppm), and hydrazide NH₂ (δ 4.5-5.0 ppm) .
  • Elemental Analysis : Match calculated vs. observed C, H, N values (deviation <0.3%) .

Advanced Characterization: How can crystallography resolve ambiguities in hydrazide derivative structures?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving tautomerism or regiochemical uncertainties. For example:

  • Crystallization : Grow crystals via slow evaporation of ethanol/water (1:1) solutions at 4°C .
  • Data collection : Use Cu Kα radiation (λ=1.54178 Å) at 100K. Refine structures with SHELX, applying anisotropic displacement parameters for non-H atoms .
    Key metrics : R-factor <0.05, bond length/angle deviations <2% from ideal values .

Basic Biological Evaluation: What in vitro assays are used to screen hydrazide derivatives for antimicrobial activity?

Methodological Answer:

  • Broth microdilution (CLSI guidelines) : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth. Determine MIC values (µg/mL) after 24-hour incubation at 37°C .
  • Zone of inhibition : Use agar diffusion (6 mm discs, 100 µg/dose). Compare to ciprofloxacin (positive control) .

Advanced Biological Evaluation: How are hydrazide derivatives evaluated for enzyme inhibition (e.g., MAO-B)?

Methodological Answer:

  • Kinetic assays : Incubate derivatives with recombinant MAO-B (0.1 µg/mL) and kynuramine substrate (50 µM) in PBS (pH 7.4, 37°C). Monitor fluorescence (λex=310 nm, λem=400 nm) over 30 minutes .
  • IC₅₀ determination : Fit dose-response curves (0.1-100 µM) using GraphPad Prism. Compare to safinamide (reference inhibitor) .

Data Contradictions: How to address inconsistencies in hydrazide reaction yields or bioactivity?

Methodological Answer:

  • Byproduct analysis : Use LC-MS to identify side products (e.g., acylhydrazides from incomplete hydrazinolysis) .
  • SAR studies : Systematically vary substituents (e.g., electron-withdrawing groups on benzaldehyde) to correlate structure with activity .
  • Computational validation : Perform DFT calculations (Gaussian 09) to assess steric/electronic effects on reactivity .

Analytical Challenges: How to quantify hydrazide derivatives in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • Derivatization : React with 2-nitrophenylhydrazine (2-NPH) in acidic medium to form UV-active hydrazones .
  • HPLC-DAD : Use YMC-Pack FA column (250 × 6.0 mm), acetonitrile/methanol/water (30:16:54) mobile phase, detect at 400 nm .
  • Validation : Achieve LOD <0.1 µg/mL, recovery >90% via spike-and-recovery in plasma .

Computational Integration: How can molecular docking guide hydrazide derivative design?

Methodological Answer:

  • Target preparation : Retrieve MAO-B crystal structure (PDB: 2V5Z), remove water, add hydrogens (AutoDock Tools).
  • Docking : Use AutoDock Vina with Lamarckian GA. Set grid box (20×20×20 Å) around FAD cofactor .
  • Validation : Compare binding poses of known inhibitors (e.g., selegiline) to prioritize derivatives with similar interactions .

Stability Studies: What conditions degrade hydrazide derivatives, and how to mitigate this?

Methodological Answer:

  • Forced degradation : Expose to UV light (254 nm, 48 hours), acidic/basic hydrolysis (0.1M HCl/NaOH, 70°C, 6 hours). Monitor via HPLC .
  • Stabilization : Use amber glass vials, buffer formulations (pH 6-7), and antioxidants (0.01% BHT) .

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